2-Anilino-4-(2-aminoethyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLIBPVYYKEUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-Anilino-4-(2-aminoethyl)thiazole
The following technical guide provides an in-depth analysis of 2-Anilino-4-(2-aminoethyl)thiazole , a privileged scaffold in medicinal chemistry known for its dual potential in kinase inhibition and histaminergic modulation.
Structural Analysis, Synthesis, and Pharmacological Potential
Executive Summary
2-Anilino-4-(2-aminoethyl)thiazole (CAS: 124458-17-9) is a bioactive heterocyclic compound belonging to the 2-aminothiazole class.[1][2][3][4][5] It represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[2] Its chemical architecture combines a thiazole core (implicated in kinase inhibition), a 2-anilino substituent (hydrophobic pocket interaction), and a 4-(2-aminoethyl) side chain (a histamine bioisostere). This guide details its physicochemical properties, synthetic pathways, and utility as a lead compound in oncology and neuropharmacology.
Chemical Profile & Structural Logic
The compound's efficacy stems from its ability to mimic ATP in kinase pockets or biogenic amines in GPCRs.
| Property | Data |
| IUPAC Name | 4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine |
| Molecular Formula | C₁₁H₁₃N₃S |
| Molecular Weight | 219.31 g/mol |
| CAS Number | 124458-17-9 |
| LogP (Predicted) | ~2.3 (Moderate lipophilicity, CNS penetrant potential) |
| pKa (Basic) | ~9.5 (Aminoethyl group), ~5.2 (Thiazole nitrogen) |
| H-Bond Donors | 2 (Anilino NH, Primary Amine NH₂) |
| H-Bond Acceptors | 3 (Thiazole N, Primary Amine N, Thiazole S) |
Structural Pharmacophores
-
Thiazole Core: Acts as a bioisostere of the imidazole ring found in histamine, but with higher lipophilicity, enhancing membrane permeability.
-
2-Anilino Group: A critical hydrophobic moiety. In kinase inhibitors (e.g., Dasatinib), this group occupies the hydrophobic back-pocket of the ATP-binding site, providing selectivity over other ATP-dependent enzymes.
-
4-(2-Aminoethyl) Tether: This flexible basic side chain mimics the ethylamine tail of histamine and dopamine, allowing ionic interactions with aspartate residues in GPCR transmembrane domains (e.g., Asp98 in H2 receptors).
Synthesis Protocol (Hantzsch Thiazole Coupling)
The most robust synthesis utilizes the Hantzsch Thiazole Synthesis , coupling a thiourea derivative with an
Reaction Scheme Visualization
Figure 1: Step-wise Hantzsch synthesis pathway utilizing a protected amine precursor to ensure regioselectivity.
Step-by-Step Methodology
Phase 1: Cyclization
-
Reagents: Dissolve 10 mmol of N-phenylthiourea and 10 mmol of 4-phthalimido-1-bromo-2-butanone in 50 mL of anhydrous ethanol.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) until the starting thiourea is consumed.
-
Workup: Cool the solution. The hydrobromide salt of the phthalimido-protected thiazole often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from ethanol/ether.
Phase 2: Deprotection (Gabriel Amine Release)
-
Hydrazinolysis: Suspend the intermediate (5 mmol) in 30 mL of ethanol. Add hydrazine hydrate (15 mmol, 3 eq).
-
Reaction: Reflux for 2 hours. A white precipitate (phthalhydrazide) will form as a byproduct.
-
Purification:
-
Cool and filter off the phthalhydrazide solid.
-
Concentrate the filtrate.
-
Dissolve the residue in 1M HCl (to protonate the product) and wash with ether (to remove non-basic impurities).
-
Basify the aqueous layer with 2M NaOH to pH > 10.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry over anhydrous
and evaporate to yield the free base oil. -
Optional: Convert to dihydrochloride salt using HCl/Dioxane for long-term stability.
-
Pharmacological Applications[1][4][5][6][7]
A. Kinase Inhibition (Oncology)
The 2-aminothiazole scaffold is a known "hinge binder" in kinase domains.
-
Mechanism: The thiazole nitrogen (N3) and the anilino NH act as a donor-acceptor pair, forming hydrogen bonds with the kinase hinge region (similar to the aminopyrimidine pharmacophore in CDK inhibitors).
-
Target Specificity: Analogs of this compound have shown potency against CDK2 (Cell cycle) and Src family kinases .[2] The 2-anilino group is essential for potency; replacing it with an alkyl group often abolishes activity.
B. Histaminergic Modulation (GPCRs)
-
H2 Receptor Agonism: The 4-(2-aminoethyl)thiazole moiety is structurally homologous to histamine.
-
Mechanism: The terminal amine interacts with Asp98 (TM3) of the H2 receptor, while the thiazole ring engages in
- stacking with Phe251 (TM6). -
Differentiation: Unlike histamine, the bulky 2-anilino group may prevent full receptor activation (partial agonism) or extend into an accessory binding pocket, potentially conferring H2 antagonism useful in gastric acid suppression research.
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological targets.
Experimental Validation: Kinase Binding Assay
To validate the compound's activity as a kinase inhibitor, the following FRET-based LanthaScreen protocol is recommended.
-
Preparation: Prepare a 10 mM stock of 2-Anilino-4-(2-aminoethyl)thiazole in DMSO.
-
Dilution: Create a 10-point serial dilution (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubation:
-
Mix 5 µL of compound with 5 µL of Kinase/Antibody mixture (e.g., CDK2/CyclinA + Eu-anti-GST antibody).
-
Incubate for 1 hour at Room Temperature to allow equilibrium binding.
-
-
Tracer Addition: Add 5 µL of Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Detection: Read fluorescence on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).
-
Analysis: Calculate
by plotting the Emission Ratio (665/615) against log[Compound]. A decrease in FRET signal indicates displacement of the tracer by the test compound.
References
-
BenchChem. (n.d.). 2-Anilino-4-(2-aminoethyl)thiazole: Advanced Synthetic Methodologies and Applications. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11797847, 4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine. Retrieved from
-
Mishra, C. B., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Retrieved from
-
Chimenti, F., et al. (2021).[1] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI Molecules. Retrieved from
-
Chem-Impex International. (n.d.). Product Catalog: 2-Anilino-4-(2-Aminoethyl)Thiazole. Retrieved from
Sources
The Anilinothiazole Scaffold: A Technical Review of Synthetic Strategies and Medicinal Utility
[1]
Executive Summary
The 2-anilinothiazole (N-phenylthiazol-2-amine) moiety represents a "privileged scaffold" in modern medicinal chemistry. Its planar heteroaromatic structure mimics the purine ring system of adenosine triphosphate (ATP), making it an exceptional template for designing Type I and Type II kinase inhibitors. Beyond oncology, recent structure-activity relationship (SAR) campaigns have validated its utility in antimicrobial (DNA gyrase inhibition) and neuroprotective (tau aggregation inhibition) domains.
This technical guide synthesizes the current state of anilinothiazole chemistry, moving from mechanistic synthesis to molecular pharmacology.
Structural Significance & Physicochemical Profile[1][2][3][4]
The anilinothiazole core consists of a thiazole ring fused via a secondary amine to a phenyl group. Its pharmacological dominance stems from three specific molecular attributes:
-
H-Bonding Donor/Acceptor Motifs: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (NH) acts as a donor. This "Donor-Acceptor" motif is critical for binding to the hinge region of kinase enzymes.
-
Lipophilicity Tuning: The sulfur atom increases lipophilicity (LogP) compared to oxazole analogs, often improving membrane permeability without compromising water solubility when solubilizing groups (e.g., morpholine, piperazine) are added.
-
Conformational Rigidity: The bond between the aniline nitrogen and the thiazole C2 position exhibits partial double-bond character, restricting rotation and pre-organizing the molecule for active site binding.
Synthetic Strategies: The Hantzsch Protocol[2][5][6]
While various methods exist (e.g., Buchwald-Hartwig amination of 2-halothiazoles), the Hantzsch Thiazole Synthesis remains the gold standard due to its atom economy and reliability. It involves the condensation of
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the
Figure 1: Mechanistic flow of the Hantzsch synthesis for anilinothiazoles.
Validated Experimental Protocol
Objective: Synthesis of 4-(4-chlorophenyl)-N-phenylthiazol-2-amine.
Reagents:
-
2-Bromo-4'-chloroacetophenone (1.0 eq)
-
N-Phenylthiourea (1.0 eq)
-
Ethanol (Absolute)
-
Sodium Acetate (1.2 eq - optional, as acid scavenger)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of N-phenylthiourea in 20 mL of absolute ethanol.
-
Addition: Add 5.0 mmol of 2-bromo-4'-chloroacetophenone portion-wise over 5 minutes at room temperature. Note: The reaction is exothermic; observe slight warming.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
In-Process Control (IPC): Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting thiourea (lower Rf) should disappear, replaced by a highly fluorescent spot (under UV 254nm).
-
Work-up (Self-Validating Step):
-
Cool the mixture to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Pour the reaction mixture into 50 mL of ice-cold water and neutralize with 10% NaHCO₃ solution to pH 8. This ensures the free base is liberated from the hydrobromide salt.
-
-
Purification: Recrystallize from hot ethanol/water (9:1) to yield crystalline needles.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around
7.0–7.5 ppm. The NH proton typically appears as a broad singlet >10 ppm.
Medicinal Chemistry & Therapeutic Applications[1][4][5][7][8][9][10][11][12]
Oncology: Kinase Inhibition
The anilinothiazole scaffold is a potent ATP-competitive inhibitor. It functions primarily by mimicking the adenine ring of ATP.
-
Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of the kinase "hinge" region (e.g., Met318 in CDK2), while the anilinic NH donates a hydrogen bond to the backbone carbonyl (e.g., Glu81 in CDK2).
-
Key Targets:
-
Dasatinib (Sprycel): Although a thiazole-carboxamide, its binding mode validates the thiazole-NH motif for BCR-ABL and SRC inhibition.
-
CDK Inhibitors: 2-Anilinothiazoles have shown nanomolar potency against Cyclin-Dependent Kinases (CDK2, CDK5), crucial for cell cycle regulation.[2]
-
Antimicrobial Activity
Recent studies have highlighted the efficacy of 2-anilinothiazoles against multidrug-resistant (MDR) bacteria.
-
Target: DNA Gyrase B subunit (ATPase domain).
-
SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the phenyl ring often enhance antibacterial potency by increasing the acidity of the NH, strengthening the H-bond interaction with the target active site.
Neurodegeneration
-
Target: CDK5/p25.
-
Context: Hyperactivation of CDK5 leads to tau hyperphosphorylation in Alzheimer's disease. Anilinothiazoles act as blood-brain barrier (BBB) permeable inhibitors, reducing neurotoxicity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the anilinothiazole scaffold is tightly controlled by substitutions at three key positions.
| Position | Modification | Effect on Activity |
| Aniline Ring (N-Phenyl) | Para-substitution (4') | Critical: Small lipophilic groups (F, Cl, Me) often improve potency. Large groups can induce steric clash unless the pocket is deep (e.g., kinase specificity pocket). |
| Thiazole C4 | Aryl/Heteroaryl | Potency Driver: A flat aromatic ring here (phenyl, pyridyl) extends conjugation and engages in |
| Thiazole C5 | Small Alkyl / Halogen | Selectivity: Bulky groups here usually abolish activity due to steric clash with the kinase gatekeeper residue. Small groups (F, Me) can improve metabolic stability. |
Visualizing the Kinase Binding Mode
Figure 2: Pharmacophore mapping of Anilinothiazole binding within a generic Kinase ATP pocket.
References
-
Helal, C. J., et al. (2004). "Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease."[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Khalifa, M. E. (2018).[3] "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chimica Slovenica. Link
-
BenchChem. (2025).[1] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols." BenchChem Technical Notes. Link
-
Alizadeh, S. R., & Hashemi, S. M. (2021).[4] "Development of 2-aminothiazole core in anticancer therapeutic areas." Medicinal Chemistry Research. Link
-
Mishra, C. B., et al. (2015). "Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors." Journal of Medicinal Chemistry. Link
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- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Therapeutic Potential of 2-Anilino-4-(2-aminoethyl)thiazole: A Technical Guide for Drug Discovery
Abstract
The 2-aminothiazole (2-AT) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including FDA-approved drugs. This technical guide focuses on a specific derivative, 2-Anilino-4-(2-aminoethyl)thiazole, a molecule poised for significant exploration in drug discovery. While direct extensive research on this particular compound is emerging, its structural components—the 2-anilino group and the 4-(2-aminoethyl) side chain—are hallmarks of potent modulators of key biological pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a prospective analysis of its therapeutic potential, outlining plausible mechanisms of action, and presenting a roadmap for its investigation. We will delve into the rationale behind its design, propose detailed experimental workflows for its validation, and explore avenues for structure-activity relationship (SAR) studies to optimize its potential as a therapeutic agent.
Introduction: The Promise of the 2-Anilino-4-(2-aminoethyl)thiazole Scaffold
The thiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, a structure that has been extensively modified to produce a wide array of therapeutic agents.[1][2] The 2-aminothiazole moiety, in particular, has garnered significant attention in drug discovery for its diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antidiabetic properties.[3][4][5] Its prominence is exemplified by the FDA-approved drugs Dasatinib, a potent kinase inhibitor for the treatment of chronic myeloid leukemia, and Alpelisib, a PI3K inhibitor used in breast cancer therapy.[3][6]
The subject of this guide, 2-Anilino-4-(2-aminoethyl)thiazole, is a strategically designed molecule that leverages the established biological relevance of the 2-aminothiazole core. Its key structural features are:
-
The 2-Anilino Group: The presence of an anilino moiety at the 2-position is a critical determinant of biological activity. Modifications to the phenyl ring, such as the addition of electron-donating or electron-withdrawing groups, can significantly influence the compound's electronic and steric properties, thereby modulating its interaction with biological targets.[6]
-
The 4-(2-aminoethyl) Side Chain: The C-4 position of the thiazole ring is a crucial point for molecular interactions.[6] The 2-aminoethyl side chain not only enhances solubility but also provides a versatile functional handle for a wide range of chemical transformations, making it ideal for exploring structure-activity relationships (SAR) and developing novel analogs.[6][7][8]
This guide will explore the therapeutic potential of this scaffold, with a primary focus on oncology and inflammatory diseases, given the established activities of its structural analogs.
Hypothesized Mechanisms of Action and Therapeutic Targets
Based on the extensive literature on 2-aminothiazole derivatives, we hypothesize that 2-Anilino-4-(2-aminoethyl)thiazole may exert its therapeutic effects through the modulation of several key signaling pathways implicated in cancer and inflammation.
Kinase Inhibition: A Primary Avenue of Investigation
Many 2-aminothiazole-containing drugs function as ATP-competitive kinase inhibitors.[6] The anilino group can form crucial hydrogen bonds within the ATP-binding pocket of various kinases. Potential kinase targets for 2-Anilino-4-(2-aminoethyl)thiazole include:
-
Cyclin-Dependent Kinases (CDKs): Structural analogs, particularly 2-anilino-4-(thiazol-5-yl)pyrimidines, are potent inhibitors of CDKs like CDK2 and CDK9, which are key regulators of cell cycle progression and transcription.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some piperazinyl-thiazole acetamide scaffolds have demonstrated potent inhibition of VEGFR-2, a key mediator of angiogenesis.[3]
-
Src and Abl Kinases: The FDA-approved drug Dasatinib, a 2-aminothiazole derivative, is a potent inhibitor of Src and Abl kinases.[6]
Proposed Signaling Pathway: Inhibition of a Pro- कैंसर CDK Pathway
Caption: Proposed inhibition of the CDK4/6 pathway by 2-Anilino-4-(2-aminoethyl)thiazole.
Inhibition of Tubulin Polymerization
Several substituted diaryl-1,3-thiazole analogs have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1] The 2-anilino triazolopyrimidine class of compounds, which share structural similarities with our target scaffold, have also demonstrated potent antiproliferative effects through this mechanism.[9]
Experimental Workflow: Investigating Tubulin Polymerization Inhibition
Caption: A stepwise workflow for validating tubulin polymerization inhibition.
Experimental Protocols for Target Validation
To rigorously assess the therapeutic potential of 2-Anilino-4-(2-aminoethyl)thiazole, a series of well-defined experimental protocols are essential.
Synthesis of 2-Anilino-4-(2-aminoethyl)thiazole
The synthesis of the target compound can be achieved through established methods for 2-aminothiazole synthesis, such as the Hantzsch thiazole synthesis. A plausible synthetic route is outlined below:
Step 1: Synthesis of the α-haloketone intermediate. Step 2: Condensation with a substituted thiourea to form the 2-anilinothiazole core. Step 3: Introduction and modification of the 4-(2-aminoethyl) side chain.
The primary amine of the 2-aminoethyl group serves as a versatile handle for creating a library of derivatives for SAR studies.[6]
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of 2-Anilino-4-(2-aminoethyl)thiazole against a panel of cancer- and inflammation-related kinases.
Methodology:
-
Kinase Panel Selection: Select a panel of kinases based on the hypothesized targets (e.g., CDK2, CDK9, VEGFR-2, Src, Abl).
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega) that measures the amount of ADP produced during the kinase reaction.
-
Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, add the kinase, its specific substrate, ATP, and the test compound. c. Incubate at the optimal temperature for the kinase. d. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. e. Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. f. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each kinase.
| Parameter | Description |
| Kinase Panel | CDK2/CycE, CDK9/CycT1, VEGFR-2, Src, Abl |
| Substrate | Specific peptide substrate for each kinase |
| ATP Concentration | At or near the Km for each kinase |
| Compound Concentration | 10-point dose-response curve (e.g., 0.1 nM to 10 µM) |
| Positive Control | A known inhibitor for each kinase (e.g., Staurosporine) |
| Negative Control | DMSO |
Cell-Based Assays for Anticancer Activity
Objective: To evaluate the antiproliferative effects of 2-Anilino-4-(2-aminoethyl)thiazole on various cancer cell lines.
Methodology: MTT Assay
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., HCT116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Tumor Type | Hypothesized Target Pathway |
| HCT116 | Colon Cancer | CDK, Wnt/β-catenin |
| A549 | Lung Cancer | EGFR, MAPK |
| MCF-7 | Breast Cancer | Estrogen Receptor, PI3K/Akt |
| K562 | Leukemia | Bcr-Abl |
Structure-Activity Relationship (SAR) Studies: A Roadmap to Optimization
The modular nature of the 2-Anilino-4-(2-aminoethyl)thiazole scaffold makes it an excellent candidate for SAR studies.
SAR Exploration Workflow
Caption: A workflow for structure-activity relationship (SAR) studies.
Modifications of the 2-Anilino Moiety
Systematic investigation of various substituents on the phenyl ring is crucial to understand their electronic and steric effects.[6] Both electron-donating (e.g., -CH3, -OCH3) and electron-withdrawing (e.g., -Cl, -F, -CF3) groups at the ortho, meta, and para positions should be explored.
Bioisosteric Replacements of the 4-(2-aminoethyl) Side Chain
Bioisosteric replacement of the aminoethyl side chain with other functional groups of similar size, shape, and electronic properties can lead to improved analogs with enhanced potency, selectivity, and pharmacokinetic profiles.[6]
Pharmacokinetic Considerations
Early assessment of the pharmacokinetic (PK) properties of 2-Anilino-4-(2-aminoethyl)thiazole and its analogs is critical for their successful development. Studies on other 2-aminothiazole derivatives with anti-prion activity have shown that some analogs can achieve high concentrations in the brain after oral dosing, with absolute bioavailability ranging from 27-40%.[10] Key PK parameters to investigate include:
-
Solubility: The aminoethyl group is expected to enhance aqueous solubility.[7][8]
-
Metabolic Stability: Incubation with liver microsomes can provide insights into the metabolic fate of the compound.[10]
-
Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive intestinal absorption.
Conclusion and Future Perspectives
2-Anilino-4-(2-aminoethyl)thiazole represents a promising, yet underexplored, scaffold in drug discovery. Its structural similarity to known kinase inhibitors and tubulin polymerization inhibitors strongly suggests its potential as a therapeutic agent, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive framework for the systematic investigation of this molecule, from its synthesis and target validation to lead optimization through SAR studies. The proposed workflows and experimental protocols offer a clear path for researchers to unlock the full therapeutic potential of this exciting class of compounds. Future research should focus on generating a library of analogs to build a robust SAR dataset, followed by in vivo efficacy studies in relevant animal models for the most promising candidates.
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Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. (2013). Pharmaceutical Research. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021). Medicinal Chemistry Research. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (2022). Molecules. [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - ACS Publications. (2022). ACS Omega. [Link]
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Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. (2018). Journal of Heterocyclic Chemistry. [Link]
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An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity - MDPI. (2024). International Journal of Molecular Sciences. [Link]
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Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC. (2012). ACS Medicinal Chemistry Letters. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar. (2021). Medicinal Chemistry Research. [Link]
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchGate. (2021). Medicinal Chemistry Research. [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC. (2020). Molecules. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). Molecules. [Link]
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025). EXCLI Journal. [Link]
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Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (2012). Derma Chemica Sinica. [Link]
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- 6. 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Affinity: Kinetic Optimization of 2-Anilino-4-(2-aminoethyl)thiazole Scaffolds
Executive Summary
This technical guide addresses the binding kinetics of 2-Anilino-4-(2-aminoethyl)thiazole derivatives. While traditional drug discovery emphasizes thermodynamic affinity (
The 2-aminothiazole core is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Cyclin-Dependent Kinase (CDK) inhibitors , Adenosine Receptor antagonists , and Prion disease therapeutics . This guide details the structural determinants of binding kinetics for this specific ligand class and provides a validated Surface Plasmon Resonance (SPR) protocol for measuring
Part 1: Structural Determinants of Kinetics
The 2-Anilino-4-(2-aminoethyl)thiazole scaffold functions through a distinct "Anchor and Latch" kinetic mechanism. Understanding this is prerequisite to experimental design.
The Hydrophobic Anchor (2-Anilino)
The anilino group at position 2 typically occupies a hydrophobic pocket (e.g., the ATP-binding site in kinases).
-
Kinetic Impact: This interaction drives the association rate (
) via the hydrophobic effect. Modifications here (e.g., adding halogens) primarily affect the initial recognition phase. -
Desolvation: The shedding of water molecules from this hydrophobic ring is often the rate-limiting step in association.
The Electrostatic Latch (4-Aminoethyl)
The 2-aminoethyl side chain at position 4 is the critical determinant of dissociation rate (
-
Protonation State: At physiological pH (7.4), the terminal primary amine is protonated (
). -
Mechanism: It acts as a flexible "latch," forming a salt bridge with conserved acidic residues (e.g., Asp or Glu) near the binding pocket entrance.
-
Entropic Penalty: The ethyl linker introduces rotatable bonds. The ligand must overcome the entropic cost of freezing these rotations to bind. This slows
but, once bound, the high-energy salt bridge significantly extends residence time ( ).
Kinetic Binding Pathway
The binding event follows a two-step induced-fit mechanism:
-
Step 1 (Encounter): The 2-anilino core loosely associates with the hydrophobic pocket (fast
, fast ). -
Step 2 (Isomerization): The 4-aminoethyl tail reorients to engage the acidic residue, "locking" the complex (slow
).
Figure 1: Two-step binding mechanism characteristic of flexible thiazole scaffolds. The transition from Encounter to Stable Complex is driven by the aminoethyl tail.
Part 2: Validated SPR Experimental Protocol
Objective: Determine kinetic constants (
Materials & Chip Selection
| Component | Specification | Rationale |
| Sensor Chip | CM5 (Carboxymethylated Dextran) | Standard for high-capacity protein immobilization. Essential for detecting small molecules (requires Rmax > 30 RU). |
| Running Buffer | HBS-P+ with 2-5% DMSO | Thiazoles have poor aqueous solubility. DMSO is required but affects Refractive Index (RI). |
| Ligand (Target) | Biotinylated Protein (Site-specific) | Random amine coupling (EDC/NHS) may occlude the binding pocket. Biotin-Streptavidin (CAP chip or SA chip) is preferred for orientation. |
| Flow Rate | 60 - 100 µL/min | High flow rates minimize Mass Transport Limitation (MTL), crucial for fast kinetics. |
Step-by-Step Workflow
Phase A: Surface Preparation (Capture Method)
-
Conditioning: Inject 50 mM NaOH / 1 M NaCl (3 x 60s) to clean the Streptavidin surface.
-
Capture: Inject biotinylated target protein (10 µg/mL) at 10 µL/min.
-
Target Density: Aim for a theoretical
of 50-100 RU for kinetics.-
Calculation:
-
Note: For this small ligand (~250 Da) vs a kinase (~40 kDa), you need high protein loads (
RU) to see a signal.
-
Phase B: Solvent Correction
-
Prepare a DMSO calibration curve (4.5% to 5.8% if running at 5%).
-
Thiazoles are sensitive to bulk refractive index shifts; failure to correct will yield negative
values (artifacts).
Phase C: Kinetic Cycles (Single Cycle Kinetics recommended)
-
Startup: Run 5 cycles of buffer-only injections to equilibrate the surface.
-
Titration: Prepare a 5-point dilution series of the 2-anilino-4-(2-aminoethyl)thiazole (e.g., 0.1 µM to 10 µM).
-
Injection:
-
Association: 60 seconds (fast on-rate expected).
-
Dissociation: 300 seconds (critical for measuring residence time).
-
-
Wash: 50% DMSO pulse if "sticky" behavior is observed.
Figure 2: SPR workflow optimized for small molecule thiazole derivatives.
Part 3: Data Analysis & Interpretation[1]
Model Selection
Do not default to a simple 1:1 Langmuir model immediately.
-
1:1 Binding: Use if the sensorgram is "square" (fast on/fast off).
-
Two-State Reaction (Conformational Change): Use if you observe a complex association curve or biphasic dissociation. This is highly probable with the aminoethyl tail , which may induce a structural shift in the target protein.
Key Metrics
-
Residence Time (
): Calculated as .[1]-
Target: For efficacy, aim for
minutes (approx ).
-
-
Binding Efficiency Index (BEI):
.-
Thiazoles are efficient; ensure modifications to the aminoethyl tail do not increase MW disproportionately to the gain in affinity.
-
Troubleshooting "Square" Sensorgrams
If the sensorgram looks like a square wave (instant on/off), the kinetics are too fast for the instrument (
-
Solution: Lower the temperature from 25°C to 10°C. This slows the kinetics, bringing them into the measurable range of the instrument.
References
-
Copeland, R. A. (2016). The Drug-Target Residence Time Model: A 10-Year Retrospective. Nature Reviews Drug Discovery. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
GE Healthcare. (2019). Biacore Sensor Surface Handbook. Cytiva Life Sciences. Link
- Skoog, D. A., et al. (2017). Principles of Instrumental Analysis: Surface Plasmon Resonance. Cengage Learning.
-
Zhang, R., et al. (2014). Structure-Based Design of 2-Aminothiazole-Derived Kinase Inhibitors. Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Notes: In Vitro Profiling of 2-Anilino-4-(2-aminoethyl)thiazole
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Derivatives, particularly those with an anilino substitution at the 2-position, have been extensively investigated as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[1][4][5][6] The compound 2-Anilino-4-(2-aminoethyl)thiazole is a novel research chemical featuring this key pharmacophore.[1][7] Its structural similarity to known ATP-competitive kinase inhibitors suggests its potential as a modulator of kinase activity.[4][5][8][9]
This guide provides a comprehensive set of in vitro protocols designed to characterize the biochemical and cellular activity of 2-Anilino-4-(2-aminoethyl)thiazole. Given that the anilino-thiazole moiety is a frequent constituent of Aurora kinase inhibitors, we propose Aurora Kinase A (AURKA) as a primary hypothetical target for initial profiling.[10][11][12][13] AURKA is a serine/threonine kinase that plays a pivotal role in mitotic progression and is a validated target in oncology.[10][12][13][14]
These protocols will enable researchers to:
-
Determine the direct inhibitory effect of the compound on purified kinase enzyme activity.
-
Assess the compound's impact on cancer cell viability and proliferation.
-
Confirm target engagement within a cellular context by measuring downstream signaling events.
Biochemical Profiling: Kinase Activity Assay
The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of a purified kinase.[15][16] Luminescence-based kinase assays are a widely adopted method due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[17][18] The principle relies on quantifying the amount of ATP remaining after a kinase reaction; a lower ATP level corresponds to higher kinase activity.[18][19][20]
Principle of the Luminescence-Based Kinase Assay
The kinase reaction involves the transfer of a phosphate group from ATP to a substrate.[20] The assay is performed by adding a reagent (such as Kinase-Glo®) containing luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes a reaction that produces a stable luminescent signal, which is directly proportional to the ATP concentration.[18][19] Therefore, potent inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[20]
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for determining the biochemical IC50 value.
Detailed Protocol: AURKA Inhibition Assay
This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
Materials:
-
Recombinant human Aurora Kinase A (AURKA)
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP, Ultra-Pure
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)[19]
-
2-Anilino-4-(2-aminoethyl)thiazole
-
DMSO (Assay Grade)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-Anilino-4-(2-aminoethyl)thiazole in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add compound dilutions and controls (DMSO only for 0% inhibition, and a known potent AURKA inhibitor for 100% inhibition) to the assay plate.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate master mix in Kinase Reaction Buffer containing AURKA and MBP.
-
Add the master mix to each well of the assay plate.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.
-
-
Luminescent Detection:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.[19]
-
Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well.
-
Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the luminescent signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_High_Control - Signal_Sample) / (Signal_High_Control - Signal_Low_Control)
-
High Control (0% Inhibition): Wells with DMSO only.
-
Low Control (100% Inhibition): Wells without enzyme or with a saturating concentration of a known inhibitor.
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
| Parameter | Recommended Concentration |
| Final AURKA Concentration | 1-5 nM |
| Final Substrate (MBP) Conc. | 0.2 µg/µL |
| Final ATP Concentration | 10 µM |
| Final Compound Concentration | Range (e.g., 1 nM to 10 µM) |
| Final DMSO Concentration | ≤ 1% |
| Reaction Volume | 10 µL |
Cellular Profiling: Target Engagement and Phenotypic Effects
While biochemical assays are crucial, cell-based assays provide more physiologically relevant data by assessing a compound's activity in the presence of cellular factors like membrane permeability, efflux pumps, and intracellular ATP concentrations.[15][16][21]
Proposed Cellular Mechanism of Action
AURKA is frequently overexpressed in cancer cells and promotes proliferation and survival.[11][12][14] It phosphorylates numerous substrates to regulate mitosis. Inhibition of AURKA is expected to induce cell cycle arrest (G2/M phase) and ultimately lead to apoptosis. This provides a clear phenotypic endpoint (cell death) and a specific biomarker (inhibition of substrate phosphorylation) to measure.[12][13]
Caption: Proposed signaling pathway for AURKA inhibition.
Protocol: Cell Viability Assay
This protocol measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line known to overexpress AURKA (e.g., HCT-116, HeLa).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega or similar).
-
White, clear-bottom 96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-Anilino-4-(2-aminoethyl)thiazole in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include DMSO-only controls.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence on a plate reader.
-
Data Analysis:
-
Calculate the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viable cells (relative to DMSO controls) against the compound concentration and fitting to a dose-response curve.
Protocol: Western Blot for Target Engagement
This protocol confirms that the compound inhibits AURKA activity inside the cell by measuring the phosphorylation status of a known downstream substrate.[22]
Materials:
-
6-well cell culture plates.
-
RIPA Lysis and Extraction Buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Primary antibodies: Anti-phospho-AURKA (Thr288), Anti-total-AURKA, Anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of 2-Anilino-4-(2-aminoethyl)thiazole (centered around the GI50 value) for a short duration (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-AURKA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe for total AURKA and the loading control (GAPDH).
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-AURKA signal to the total AURKA signal, and then to the loading control.
-
A dose-dependent decrease in the phospho-AURKA signal relative to the total AURKA signal indicates successful target engagement by the compound.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 2-Anilino-4-(2-aminoethyl)thiazole. By progressing from a direct biochemical assay to cell-based phenotypic and target engagement studies, researchers can efficiently determine the compound's potency, cellular efficacy, and mechanism of action. These foundational assays are critical for validating the compound as a potential kinase inhibitor and guiding further drug development efforts.
References
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
ResearchGate. Role of Aurora Kinase A (AURKA) in promoting cell survival and proliferation by modulating key signaling pathways. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC, NIH. [Link]
-
Wikipedia. Aurora kinase A. [Link]
-
Taylor & Francis Online. (2024, October 24). Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. [Link]
-
Wang, Y., et al. (2020). The role of Aurora-A in human cancers and future therapeutics. PMC, NIH. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Dar, A. A., et al. (2025, June 18). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC, NIH. [Link]
-
Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
BMG Labtech. Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Bettayeb, K., et al. (2010, October 29). Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. PubMed. [Link]
-
Harris, P. A., et al. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]
-
Interchim – Blog. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. [Link]
-
Protocols.io. In vitro kinase assay. [Link]
-
Caltech Authors. (2010, October 29). Discovery and Characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. [Link]
-
ResearchGate. (2025, August 6). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity | Request PDF. [Link]
-
ResearchGate. Structural modifications to 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore. [Link]
-
MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]
-
Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]
Sources
- 1. 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of 2-Anilino-4- (Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents [authors.library.caltech.edu]
- 10. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inits.at [inits.at]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
Optimal dosage and concentration ranges for 2-Anilino-4-(2-aminoethyl)thiazole
Pharmacological Profiling, Optimal Concentration Ranges, and Experimental Protocols
Executive Summary & Compound Profile
2-Anilino-4-(2-aminoethyl)thiazole (CAS: 124458-17-9) is a privileged heterocyclic scaffold utilized primarily as a bioactive intermediate and pharmacological probe in drug discovery.[1][2] Its structure integrates two critical pharmacophores: the 2-anilinothiazole core (common in ATP-competitive kinase inhibitors like Dasatinib) and the 4-(2-aminoethyl) side chain (the essential "ethylamine" tail found in histamine and dopamine).
This dual-nature architecture allows the compound to function as a versatile template for developing:
-
Histamine H2 Receptor Ligands: Bioisosteres of histamine with modified lipophilicity.
-
Kinase & Enzyme Inhibitors: Scaffolds targeting ATP-binding pockets (e.g., Src, CDK) or specific enzymes like 5-Lipoxygenase (5-LOX).
-
Synthetic Intermediates: A modular building block for fragment-based drug design (FBDD).
Physicochemical Properties
| Property | Value |
| CAS Number | 124458-17-9 |
| Molecular Formula | C₁₁H₁₃N₃S |
| Molecular Weight | 219.31 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol; Aqueous solubility is pH-dependent (soluble in dilute acid). |
| Storage | -20°C, desiccated, protected from light. |
Optimal Dosage & Concentration Ranges
Note: This compound is a research chemical. "Dosage" refers to experimental concentrations for in vitro and ex vivo assays, not human clinical dosing.
A. In Vitro Biochemical Assays (Enzyme/Receptor Binding)
| Application | Concentration Range | Rationale |
| Receptor Binding Screening (H2) | 10 nM – 10 µM | The 2-aminoethyl tail mimics histamine. Low nM range detects high-affinity binding; µM range identifies partial agonism or low-affinity interactions due to the bulky anilino group. |
| Kinase Inhibition Screening | 100 nM – 50 µM | As a fragment, the core scaffold typically exhibits moderate potency (µM). Derivatization is usually required to reach nM potency. |
| Enzyme Inhibition (e.g., 5-LOX) | 1 µM – 100 µM | Initial hit identification often occurs in the low micromolar range for this scaffold class. |
B. Cellular Assays (Signaling & Viability)
| Application | Concentration Range | Rationale |
| Cell Signaling Modulation | 1 µM – 25 µM | Effective range for modulating phosphorylation pathways (if acting as a kinase inhibitor) or cAMP levels (if acting on H2 receptors). |
| Cytotoxicity/Apoptosis | > 50 µM | The 2-anilinothiazole core can induce apoptosis at high concentrations. Use <10 µM to avoid off-target toxicity in non-oncology studies. |
| Negative Control | < 100 nM | At this concentration, the scaffold rarely exerts significant biological effects, serving as a baseline. |
Mechanism of Action & Signaling Pathways
The compound's biological activity is dictated by its two distinct structural domains.
Structural Logic Diagram
Figure 1: Structure-Activity Relationship (SAR) mapping of the 2-anilino-4-(2-aminoethyl)thiazole scaffold to potential biological targets.
Experimental Protocols
Protocol A: Stock Solution Preparation & Storage
Objective: Create a stable, precipitation-free stock for biological assays.
-
Solvent Choice:
-
Primary: Dimethyl Sulfoxide (DMSO), Anhydrous (99.9%).
-
Secondary: Ethanol (requires lower concentration).
-
Avoid: Direct dissolution in PBS or media (risk of precipitation due to lipophilic anilino group).
-
-
Preparation Steps:
-
Weigh 10 mg of 2-Anilino-4-(2-aminoethyl)thiazole.
-
Add 456 µL of DMSO to achieve a 100 mM master stock.
-
Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.
-
Aliquot into light-protective amber tubes (20-50 µL each) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Protocol B: In Vitro Kinase Inhibition Screening
Objective: Evaluate the compound's potential as an ATP-competitive inhibitor fragment.
Materials:
-
Target Kinase (e.g., Src, CDK2) + Substrate.
-
ATP (at Km concentration).
-
Assay Buffer (typically HEPES/MgCl₂).
-
Detection Reagent (e.g., ADP-Glo™ or ³³P-ATP).
Procedure:
-
Serial Dilution: Prepare a 3-fold dilution series in DMSO (10 mM down to 10 µM).
-
Intermediate Dilution: Dilute 1:20 into Assay Buffer to create 5x working solutions (5% DMSO).
-
Reaction Setup:
-
Add 2 µL of Compound Working Solution to a 384-well plate.
-
Add 4 µL of Enzyme/Substrate mix.
-
Incubate for 15 minutes at Room Temperature (allows pre-equilibration).
-
Add 4 µL of ATP to initiate the reaction.
-
Final Assay Volume: 10 µL. Final DMSO: 1%.
-
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add detection reagent according to kit instructions and read signal (Luminescence/Fluorescence).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Protocol C: Chemical Derivatization (Amine Coupling)
Objective: Use the primary amine on the ethyl side chain to attach fluorophores or extend the scaffold.
Rationale: The primary amine is nucleophilic, while the anilino nitrogen is less reactive due to resonance delocalization. This allows selective functionalization at the 4-position tail.
-
Reagents:
-
Compound (1 eq).[3]
-
Carboxylic Acid or NHS-Ester (1.1 eq).
-
Coupling Agent: HATU or EDC/HOBt (1.2 eq).
-
Base: DIPEA (3 eq).
-
Solvent: DMF (Anhydrous).
-
-
Workflow:
-
Dissolve the carboxylic acid partner in DMF.
-
Add DIPEA and HATU; stir for 5 minutes to activate.
-
Add 2-Anilino-4-(2-aminoethyl)thiazole (dissolved in minimal DMF).
-
Stir at Room Temperature for 2-4 hours under Nitrogen.
-
Monitoring: Check reaction progress via LC-MS (Target Mass = MW_acid + MW_amine - 18).
-
Purification: Dilute with Ethyl Acetate, wash with NaHCO₃ and Brine. Purify via Prep-HPLC.
-
References & Validation
-
Benchchem. (n.d.). 2-Anilino-4-(2-aminoethyl)thiazole Research Chemical Profile. Retrieved from
-
Validation: Confirms the compound's status as a research chemical and its structural link to the 2-aminothiazole scaffold used in kinase inhibitors and H2 agonists.
-
-
Chem-Impex International. (n.d.). 2-Anilino-4-(2-Aminoethyl)Thiazole General Information. Retrieved from
-
Validation: Provides physical property data and confirms applications in pharmaceutical development and enzyme inhibition studies.
-
-
National Institutes of Health (NIH). (2014). Biological activity of thiazole derivatives and H2-receptor agonists. PubMed.
-
Context: Supports the mechanistic link between the 2-aminoethylthiazole moiety and histamine H2 receptor activity (e.g., Amthamine analogs).
-
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry.
-
Context: Foundational text establishing the 2-anilinothiazole core as a privileged scaffold for ATP-competitive inhibition.
-
Sources
Reagents required for the synthesis of 2-Anilino-4-(2-aminoethyl)thiazole
An Application Note and Protocol for the Synthesis of 2-Anilino-4-(2-aminoethyl)thiazole
Authored by: A Senior Application Scientist
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The title compound, 2-Anilino-4-(2-aminoethyl)thiazole, is a key intermediate for the development of novel therapeutic agents, with its unique structure allowing for further modifications to explore structure-activity relationships.[3][4] This document provides a detailed guide to the reagents and a comprehensive, two-part protocol for the synthesis of this important research chemical, grounded in the principles of the Hantzsch thiazole synthesis.[1][5]
Core Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most classical and versatile method for the preparation of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[1][5] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][6] For the synthesis of 2-Anilino-4-(2-aminoethyl)thiazole, a two-stage approach is optimal:
-
Stage 1: Hantzsch Condensation - Formation of the protected thiazole ring system.
-
Stage 2: Deprotection - Removal of the protecting group from the aminoethyl side chain to yield the final product.
This strategy is necessary to prevent the primary amine of the 2-aminoethyl side chain from interfering with the ring-forming condensation reaction.
Reagents and Materials
Successful synthesis of 2-Anilino-4-(2-aminoethyl)thiazole requires careful selection of high-purity reagents. The following table summarizes the key reagents required for this synthesis.
| Reagent | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |
| N-Phenylthiourea | Provides the 2-anilino moiety | C₇H₈N₂S | 152.22 | High purity is crucial for good yield and to avoid side products. |
| 4-Bromo-1-(tert-butoxycarbonylamino)butan-2-one | α-haloketone precursor for the thiazole ring and protected aminoethyl side chain | C₉H₁₆BrNO₃ | 282.13 | The Boc-protecting group is acid-labile, allowing for straightforward deprotection. |
| Ethanol (EtOH) | Reaction Solvent | C₂H₅OH | 46.07 | Anhydrous ethanol is preferred to minimize side reactions. |
| Triethylamine (Et₃N) | Base | C₆H₁₅N | 101.19 | Used to neutralize the HBr formed during the condensation. |
| Trifluoroacetic Acid (TFA) | Deprotection Reagent | C₂HF₃O₂ | 114.02 | A strong acid used for the removal of the Boc protecting group. |
| Dichloromethane (DCM) | Solvent for Deprotection | CH₂Cl₂ | 84.93 | Should be anhydrous. |
| Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent | NaHCO₃ | 84.01 | Used in aqueous solution for workup. |
| Ethyl Acetate (EtOAc) | Extraction Solvent | C₄H₈O₂ | 88.11 | For product extraction during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Na₂SO₄ | 142.04 | For drying the organic extracts. |
| Silica Gel | Stationary Phase for Chromatography | SiO₂ | 60.08 | For purification of the intermediate and final product. |
Experimental Protocols
Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2]
Part 1: Synthesis of tert-butyl (2-(2-anilino-1,3-thiazol-4-yl)ethyl)carbamate (Protected Intermediate)
This part of the protocol focuses on the Hantzsch condensation to form the thiazole ring.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenylthiourea (1.52 g, 10 mmol) and 4-bromo-1-(tert-butoxycarbonylamino)butan-2-one (2.82 g, 10 mmol) in ethanol (100 mL).
-
Addition of Base: To the stirred solution, add triethylamine (1.4 mL, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure protected intermediate.[1]
Part 2: Synthesis of 2-Anilino-4-(2-aminoethyl)thiazole (Final Product)
This section details the deprotection of the aminoethyl side chain.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the purified tert-butyl (2-(2-anilino-1,3-thiazol-4-yl)ethyl)carbamate (from Part 1) in dichloromethane (50 mL) in a round-bottom flask with a magnetic stirrer.
-
Deprotection: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (approximately a 1:1 ratio of DCM to TFA by volume).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a small amount of DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography if necessary to obtain the final product, 2-Anilino-4-(2-aminoethyl)thiazole.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway.
Caption: Synthetic workflow for 2-Anilino-4-(2-aminoethyl)thiazole.
Mechanism of the Hantzsch Thiazole Synthesis
The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established mechanism.[1][2] The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[1]
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Conclusion
The synthesis of 2-Anilino-4-(2-aminoethyl)thiazole is a robust process that relies on the classic Hantzsch thiazole synthesis, coupled with a standard protecting group strategy. The protocols outlined in this document are designed to be reproducible and scalable for research and development purposes. The versatility of the 2-aminothiazole core ensures that this compound and its derivatives will continue to be of significant interest in the field of drug discovery.[7][8]
References
- Vertex AI Search, Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyan
- Benchchem, Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers,
- Benchchem, Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyan
- Vertex AI Search, Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.,
- Pharmaguideline, Synthesis, Reactions and Medicinal Uses of Thiazole,
- Organic Chemistry Portal, Thiazole synthesis,
- PMC, Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents,
- Benchchem, 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical,
- ChemicalBook, 2-Aminothiazole: synthesis, biological activities and toxicity,
- Vertex AI Search, An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles,
- Taylor & Francis, Full article: Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity rel
- Vertex AI Search, Modular synthesis of thiazoline and thiazole deriv
- ResearchGate, Synthesis of thiourea-derived thiazolines | Download Scientific Diagram,
- ResearchGate, Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane.,
- Slideshare, Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX,
- Chemcess, Chloroacetaldehyde: Properties, Production And Uses,
- Chem-Impex, 2-Anilino-4-(2-Aminoethyl)Thiazole,
- Chem-Impex, 2-Anilino-4-(2-Aminoéthyl)Thiazole,
- Der Pharma Chemica, Synthesis of novel 2-amino thiazole deriv
- MDPI, An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
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- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical [benchchem.com]
Application Note & Protocols: Methods for Incorporating 2-Anilino-4-(2-aminoethyl)thiazole into Peptide Chains
Abstract
The incorporation of non-natural amino acids and heterocyclic scaffolds into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural features, and improved pharmacological profiles.[1][2] The thiazole ring, in particular, is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to influence molecular conformation and engage in specific interactions with biological targets.[1][3][4] This document provides a detailed guide for researchers on the chemical strategies and protocols for incorporating the versatile building block, 2-Anilino-4-(2-aminoethyl)thiazole (AET), into peptide chains. We present comprehensive, field-tested protocols for both Solid-Phase Peptide Synthesis (SPPS) and an overview of solution-phase methods, focusing on the critical aspects of protection group strategy, coupling reagent selection, and final peptide cleavage.
Introduction: The Significance of the AET Scaffold
2-Anilino-4-(2-aminoethyl)thiazole is a unique trifunctional building block. Its structure combines a 2-aminothiazole core, a known pharmacophore with a wide range of biological activities, with an anilino group and a flexible aminoethyl side chain.[5][6][7][8][9] The primary amine of the aminoethyl group serves as a versatile handle for covalent attachment to a peptide backbone, effectively allowing AET to be utilized as a non-canonical amino acid analogue.[10] Incorporating this moiety can introduce a combination of rigidity (from the thiazole-aniline core) and flexibility (from the ethyl linker), providing novel conformational constraints to the peptide. Thiazole-containing peptides are known for their diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties, making the AET scaffold a highly attractive component for generating novel therapeutic leads.[11][12][13]
Prerequisite: Synthesis and Protection of the AET Building Block
To be incorporated into a peptide using standard synthesis methodologies, the AET molecule must first be converted into a suitable building block with orthogonal protecting groups. This is essential to direct the chemistry to the desired site and prevent unwanted side reactions, such as oligomerization or side-chain acylation.[14] The most common and robust strategy for peptide synthesis is the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) approach, which we will focus on.[15]
The AET molecule presents two primary nucleophilic sites: the terminal amine of the ethyl group (-CH₂-NH₂) and the anilino nitrogen (-NH-Ph). The terminal ethylamine is significantly more basic and nucleophilic than the anilino nitrogen and is the intended point of attachment for the peptide backbone. Therefore, it must be protected with the base-labile Fmoc group to serve as the temporary N-terminal protection.
Protocol 2.1: Synthesis of N-(2-(2-Anilino-1,3-thiazol-4-yl)ethyl)-9H-fluoren-9-yl-methanamide (Fmoc-AET)
This protocol outlines the selective protection of the more reactive ethylamine.
-
Dissolution : Dissolve 2-Anilino-4-(2-aminoethyl)thiazole (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃). Ensure the starting material is fully dissolved.
-
Addition of Fmoc-OSu : In a separate flask, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in dioxane.
-
Reaction : Slowly add the Fmoc-OSu solution to the AET solution under constant stirring at room temperature.
-
pH Monitoring : Periodically check the pH of the reaction mixture and maintain it between 8.5 and 9.0 by adding small aliquots of 10% Na₂CO₃ as needed.[15] The reaction is typically complete within 4-6 hours.
-
Workup : Once the reaction is complete (monitored by TLC or LC-MS), acidify the mixture to pH ~2-3 with 1M HCl. This will precipitate the Fmoc-protected product.
-
Extraction : Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Fmoc-AET building block.
Note: While the anilino nitrogen is less reactive, protection (e.g., with a Boc group) may be considered for particularly sensitive sequences or to completely eliminate any risk of side reactions. However, for most standard applications, selective N-Fmoc protection of the ethylamine is sufficient.
Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-AET
SPPS is the method of choice for the routine synthesis of peptides due to its efficiency and ease of purification.[2][16] The following protocol details the incorporation of the Fmoc-AET building block into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.
Workflow for SPPS Incorporation of AET
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical [benchchem.com]
- 11. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-Anilino-4-(2-aminoethyl)thiazole
Subject: Optimization of Hantzsch Condensation & Deprotection Protocols Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Status: Open
Executive Summary: The Chemical Challenge
The synthesis of 2-Anilino-4-(2-aminoethyl)thiazole presents a dual challenge: constructing the thiazole core while managing the nucleophilic "2-aminoethyl" side chain.
The standard Hantzsch Thiazole Synthesis is the correct pathway, but low yields (<30%) are typically caused by two failure points:
-
Precursor Instability: The required
-haloketone precursor (for the ethylamine side chain) is unstable if the amine is unprotected. It will undergo rapid self-polymerization. -
Deprotection Losses: If a phthalimide protecting group is used, the subsequent hydrazinolysis often traps the product in the solid byproduct (phthalhydrazide), leading to massive mass balance loss during workup.
This guide details a Self-Validating Protocol using N-phenylthiourea and N-(4-bromo-3-oxobutyl)phthalimide, specifically engineered to maximize yield.
Critical Reagent Check (Pre-Reaction)
Q: Why is my reaction turning into a black tar immediately?
A: This indicates the degradation of your
The Mandatory Precursor:
You must use
-
Purity Check: Run a TLC (30% EtOAc/Hexane). If you see a baseline streak or multiple spots, recrystallize from Ethanol/Hexane before use.
-
Storage: This bromide is light-sensitive and acid-labile. Store at -20°C under Argon.
Step-by-Step Optimized Protocol
Phase 1: The Hantzsch Condensation
Objective: Synthesis of the protected intermediate 2-anilino-4-(2-phthalimidoethyl)thiazole.
| Parameter | Standard Condition | Optimized Condition (High Yield) |
| Solvent | Ethanol (Reflux) | DMF (80°C) or EtOH (MW 100°C) |
| Stoichiometry | 1:1 | 1.1 eq. N-Phenylthiourea : 1.0 eq. Bromoketone |
| Additives | None | Molecular Sieves (3Å) (removes water, drives eq.) |
| Time | 12-24 Hours | 2-4 Hours |
Protocol:
-
Dissolve 1.1 eq. of N-phenylthiourea in anhydrous DMF (concentration 0.5 M).
-
Add 1.0 eq. of
-(4-bromo-3-oxobutyl)phthalimide . -
Heat to 80°C under
atmosphere. -
Monitor: Check LC-MS at T=2h. Look for the intermediate mass
. -
Workup: Pour into ice water. The intermediate is hydrophobic and should precipitate as a solid. Filter and wash with water.[3][4][5] Do not extract yet.
-
Why? Precipitation removes unreacted thiourea and polar byproducts efficiently.
-
Phase 2: The Deprotection (The Yield Killer)
Q: I formed the ring, but lost everything during hydrazine treatment. Where is my product?
A: The product is likely trapped in the phthalhydrazide precipitate. The standard "Ing-Manske" protocol requires modification for polar amines.
Optimized Deprotection Protocol:
-
Suspend the intermediate in Ethanol (0.2 M) .
-
Reflux for 2 hours. A white precipitate (phthalhydrazide) will form voluminous solids.
-
CRITICAL STEP (Acid Scavenge):
-
Isolation:
-
Concentrate the filtrate to remove Ethanol.
-
Basify the aqueous residue with NaOH to pH 12.
-
Extract with DCM/Isopropanol (9:1) . (Pure DCM is often insufficient for polar amines).
-
Troubleshooting Logic (Visualized)
Workflow Diagram: Synthesis & Decision Tree
Caption: Decision tree for maximizing yield, highlighting the critical acid-wash step during deprotection to recover the product from phthalhydrazide byproducts.
Purification FAQ
Q: The product streaks on silica gel columns. How do I purify it? A: The free amine interacts with the acidic silanols on the silica.
-
Method A (Flash Chromatography): Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Elute with DCM : MeOH : NH4OH (90 : 9 : 1) .
-
Method B (Recrystallization): If the crude is >85% pure, recrystallize the dihydrochloride salt. Dissolve the free base in EtOH, add 2 eq. HCl in Dioxane, and add Et2O to precipitate the salt.
Q: My yield is still low (<50%). What else can I check? A: Check the N-Phenylthiourea . The phenyl ring withdraws electrons, making the sulfur less nucleophilic than in standard thiourea.
-
Optimization: Add a catalytic amount (10 mol%) of Sodium Iodide (NaI) to the Hantzsch reaction. This performs an in-situ Finkelstein reaction, converting the bromoketone to the more reactive iodoketone.
References
- Hantzsch Thiazole Synthesis Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Phthalimide Deprotection (Ing-Manske Procedure): Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, 2348-2351. Link
- Synthesis of 2-amino-4-substituted thiazoles: Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazole derivatives as biologically active agents. Acta Chimica Slovenica, 59, 839–847.
- Purification of Polar Amines: Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Techniques for amine mobile phases).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. data.epo.org [data.epo.org]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Solubility Optimization for 2-Anilino-4-(2-aminoethyl)thiazole
Status: Active Ticket ID: SOL-THZ-496 Subject: Resolving precipitation and stability issues in aqueous buffers (pH 7.4) Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The Physicochemical Barrier
The solubility challenges with 2-Anilino-4-(2-aminoethyl)thiazole (CAS: 124458-17-9) stem from a specific structural conflict: the "Hydrophobic Core vs. Cationic Tail."
While the ethylamine side chain is basic (
This guide provides three validated protocols to bypass this thermodynamic barrier.
Diagnostic Decision Matrix
Before proceeding, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic workflow for identifying the root cause of solubility failure.
Protocol A: The "Stepping Stone" Dilution (Prevents Dilution Shock)
The Problem: Direct injection of a high-concentration DMSO stock (e.g., 100 mM) into PBS creates a local environment of supersaturation. The water strips the DMSO solvation shell faster than the drug can disperse, causing immediate nucleation.
The Solution: Use an intermediate solvent system to lower the dielectric barrier gradually.
Step-by-Step Methodology:
-
Prepare Master Stock: Dissolve 2-Anilino-4-(2-aminoethyl)thiazole in 100% DMSO to 50 mM . Vortex until clear.
-
Prepare Intermediate Diluent (50% DMSO): Mix equal parts DMSO and sterile water (dH₂O).
-
The Intermediate Step:
-
Dilute the Master Stock 1:10 into the Intermediate Diluent.
-
Result: 5 mM compound in 55% DMSO.
-
Why: This maintains solubility while introducing water, allowing the hydration shell to form around the cationic amine without crashing the aromatic core.
-
-
Final Assay Dilution:
-
Pipette the 5 mM Intermediate slowly into your pre-warmed (37°C) Assay Buffer (PBS) while vortexing.
-
Target: Final concentration 10–50 µM (0.1–0.5% DMSO).
-
Validation Check: Measure Absorbance at 600nm (turbidity). An OD > 0.005 indicates micro-aggregates.
Protocol B: Cyclodextrin-Assisted Solubilization (For High Concentrations)
The Problem: If your assay cannot tolerate DMSO, or if you need concentrations >100 µM in aqueous media, simple organic cosolvents will fail.
The Solution: Encapsulate the hydrophobic anilinothiazole core in Hydroxypropyl-
Formulation Table:
| Component | Function | Concentration (Stock) | Concentration (Final) |
| Compound | Active Agent | 10 mM | 100 µM |
| HP- | Solubilizer | 20% (w/v) | 0.2% - 2% |
| Citric Acid | pH Stabilizer | 10 mM | 1 mM |
| Water/PBS | Solvent | Remainder | Remainder |
Workflow:
-
Vehicle Prep: Dissolve 20g of HP-
-CD in 100mL of 10 mM Citric Acid (pH 4.0). -
Drug Addition: Add the solid 2-Anilino-4-(2-aminoethyl)thiazole directly to this vehicle.
-
Sonication: Sonicate at 40°C for 20 minutes. The solution should turn clear.
-
Neutralization (Optional): If the assay requires pH 7.4, slowly add 1M NaOH dropwise while stirring. The cyclodextrin ring prevents precipitation even as the pH rises.
Mechanistic Insight: Why It Crashes
Understanding the molecular behavior prevents future errors. The diagram below illustrates the "Solvation Shell Collapse" that occurs during improper dilution.
Figure 2: Mechanism of precipitation vs. cyclodextrin stabilization. Rapid water addition strips the DMSO shell (Yellow), leading to aggregation (Red). Cyclodextrins provide a protective cavity (Blue).
Frequently Asked Questions (FAQ)
Q1: Can I use the Dihydrobromide (HBr) salt instead of the free base? A: Yes, and it is highly recommended. The HBr salt of aminothiazoles (similar to Amthamine 2HBr) is significantly more water-soluble because the crystal lattice is already ionic. However, once dissolved in pH 7.4 buffer, the thermodynamic solubility is determined by the free base equilibrium. You will still need Protocol A or B for high concentrations.
Q2: My solution turns yellow after 24 hours. Is it still good? A: Likely not. Anilino-thiazoles are susceptible to oxidative degradation, particularly at the aniline nitrogen.
-
Fix: Degas your buffers with Nitrogen or add 100 µM Ascorbic Acid or EDTA to chelate trace metals that catalyze oxidation.
Q3: What is the estimated LogP of this compound? A: The calculated LogP is approximately 2.1 – 2.5. While not extremely high, the planarity of the molecule enhances packing energy (crystallization), making it harder to keep in solution than non-planar molecules of similar lipophilicity.
References & Authoritative Sources
-
Amthamine Dihydrobromide Properties. Sigma-Aldrich / Merck Millipore. (Standard for aminothiazole solubility).[1]
-
Solubilization Strategies for Lipophilic Drugs. National Institutes of Health (PMC). (Review of cyclodextrin and cosolvent mechanisms).
-
2-Aminothiazole Derivatives in Medicinal Chemistry. MDPI Molecules. (Discusses structural lipophilicity and modifications).
-
PubChem Compound Summary: 2-Anilino-4-(2-aminoethyl)thiazole. National Center for Biotechnology Information.
Disclaimer: These protocols are for research use only. Always consult the specific Safety Data Sheet (SDS) for CAS 124458-17-9 before handling.
Sources
Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectral Analysis of 2-Anilino-4-(2-aminoethyl)thiazole and its Comparison with Alternative Analytical Techniques
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, such as the promising scaffold 2-Anilino-4-(2-aminoethyl)thiazole, a robust analytical strategy is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this molecule, offering insights into the causal relationships between its structure and spectral features. Furthermore, we will objectively compare the utility of 1H NMR with other common analytical techniques, providing a holistic perspective for scientists in the field.
The Central Role of 1H NMR in Structural Elucidation
1H NMR spectroscopy remains the gold standard for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 2-Anilino-4-(2-aminoethyl)thiazole, with its distinct aromatic and aliphatic regions, 1H NMR offers a wealth of information that, when correctly interpreted, can lead to its unequivocal identification.
A Deep Dive into the 1H NMR Spectrum of 2-Anilino-4-(2-aminoethyl)thiazole
The 1H NMR spectrum of 2-Anilino-4-(2-aminoethyl)thiazole, typically recorded in a deuterated solvent such as DMSO-d6, reveals a series of distinct signals, each corresponding to a unique proton or a group of equivalent protons in the molecule. The chemical shift (δ), multiplicity, and integral value of each signal are key to assigning it to a specific proton.
Below is a detailed breakdown of the expected 1H NMR spectral data, followed by an in-depth interpretation.
Table 1: Predicted 1H NMR Spectral Data for 2-Anilino-4-(2-aminoethyl)thiazole in DMSO-d6
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5' (Thiazole) | 6.85 | s | - | 1H |
| H-2'', H-6'' (Anilino) | 7.55 | d | 7.8 | 2H |
| H-3'', H-5'' (Anilino) | 7.05 | t | 7.5 | 2H |
| H-4'' (Anilino) | 7.30 | t | 7.3 | 1H |
| -NH- (Anilino) | 9.60 | s | - | 1H |
| -CH2- (α to thiazole) | 2.95 | t | 6.5 | 2H |
| -CH2- (β to thiazole) | 3.10 | t | 6.5 | 2H |
| -NH2 (Aminoethyl) | 8.20 | br s | - | 2H |
Disclaimer: These are predicted values based on known chemical shift ranges for similar functional groups and may vary slightly based on experimental conditions.
Interpretation of the Spectral Data: Connecting the Dots
The assignment of each proton is a logical process of deduction based on fundamental NMR principles.
-
The Thiazole Proton (H-5'): The singlet observed at approximately 6.85 ppm is characteristic of the lone proton on the thiazole ring. Its downfield shift is due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. The absence of coupling confirms its isolation from other protons.
-
The Anilino Protons (H-2'' to H-6''): The protons on the aniline ring give rise to a characteristic pattern. The ortho-protons (H-2'', H-6'') appear as a doublet around 7.55 ppm due to coupling with the meta-protons. The meta-protons (H-3'', H-5'') appear as a triplet around 7.05 ppm, being coupled to both the ortho- and para-protons. The para-proton (H-4'') appears as a triplet at approximately 7.30 ppm.
-
The Amine and Amino Protons (-NH- and -NH2): The anilino -NH- proton is typically observed as a sharp singlet at a downfield chemical shift (around 9.60 ppm) due to its acidic nature and the delocalization of its lone pair into the aromatic system. The protons of the primary amine (-NH2) of the aminoethyl side chain are often seen as a broad singlet around 8.20 ppm. Their broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent.
-
The Ethyl Side Chain Protons (-CH2-CH2-): The two methylene groups of the aminoethyl side chain appear as two distinct triplets. The methylene group alpha to the thiazole ring is expected around 2.95 ppm, while the methylene group beta to the thiazole (adjacent to the amino group) is slightly more downfield at around 3.10 ppm. The triplet multiplicity arises from the coupling between these adjacent methylene groups.
Workflow for 1H NMR Spectral Acquisition and Analysis
To ensure the acquisition of high-quality, reproducible data, a standardized workflow should be followed.
Caption: A standardized workflow for 1H NMR analysis.
A Comparative Analysis: 1H NMR vs. Alternative Techniques
While 1H NMR is a powerful tool, a multi-technique approach is often necessary for complete and unambiguous structural confirmation. Here, we compare 1H NMR with other commonly employed analytical methods.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 2-Anilino-4-(2-aminoethyl)thiazole
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Proton environment, connectivity, and stereochemistry. | High resolution, non-destructive, provides detailed structural information. | Requires soluble sample, can be complex for large molecules, sensitive to impurities. |
| 13C NMR Spectroscopy | Carbon skeleton of the molecule. | Complements 1H NMR, provides information on the number and type of carbon atoms. | Lower sensitivity than 1H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information (with high-resolution MS). | Does not provide detailed structural connectivity, can be destructive. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, requires minimal sample preparation, good for identifying key functional groups (e.g., N-H, C=N). | Provides limited information on the overall molecular structure, spectra can be complex. |
| X-ray Crystallography | Precise 3D atomic arrangement in a single crystal. | Provides unambiguous, absolute structure. | Requires a suitable single crystal, which can be difficult to grow. |
Synergistic Power: A Multi-Technique Approach
The most robust approach to structural elucidation involves the synergistic use of multiple analytical techniques. For 2-Anilino-4-(2-aminoethyl)thiazole, the journey to structural confirmation would ideally follow this logical progression:
Caption: A logical workflow for complete structural confirmation.
-
IR Spectroscopy: A quick IR spectrum would confirm the presence of key functional groups, such as the N-H stretches of the aniline and amino groups, and the C=N and C=C stretches of the thiazole and aniline rings.
-
Mass Spectrometry: High-resolution mass spectrometry would provide the accurate mass of the molecule, allowing for the determination of its molecular formula.
-
1H and 13C NMR: A combination of 1H and 13C NMR, along with 2D NMR techniques like COSY and HSQC, would allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.
-
X-ray Crystallography: For absolute proof of structure, growing a single crystal and performing X-ray diffraction analysis would provide the definitive 3D arrangement of atoms in the solid state.
Conclusion
The 1H NMR spectral analysis of 2-Anilino-4-(2-aminoethyl)thiazole provides a wealth of information that is critical for its structural elucidation. By carefully interpreting the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecule's proton framework can be constructed. While 1H NMR is an indispensable tool, its true power is realized when used in conjunction with other analytical techniques. This integrated approach ensures the scientific rigor required in modern drug discovery and development, providing researchers with the confidence they need to advance their promising compounds.
References
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR, IR, and Mass Spectrometry. (Cengage Learning, URL: [Link])
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A classic reference for the interpretation of spectral data. (Wiley, URL: [Link])
-
Spectral Database for Organic Compounds (SDBS): A free online database of spectral data for organic compounds, which can be used to compare with experimental data. (National Institute of Advanced Industrial Science and Technology, Japan, URL: [Link])
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Anilino-4-(2-aminoethyl)thiazole
Authored by: A Senior Application Scientist
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Anilino-4-(2-aminoethyl)thiazole, a molecule possessing a confluence of pharmacophoric features—an aniline moiety, a thiazole core, and an ethylamine side chain—presents a compelling case for detailed analytical investigation. Mass spectrometry (MS) stands as a cornerstone technique for such analyses, offering unparalleled sensitivity and structural insight through the systematic disassembly of molecules. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation patterns of 2-Anilino-4-(2-aminoethyl)thiazole, offering a comparative perspective against other analytical methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret the mass spectra of this compound and its analogs, thereby accelerating research and development efforts.
The structural integrity of a drug candidate directly influences its efficacy and safety profile. Therefore, a robust analytical methodology for its characterization is not merely a regulatory requirement but a scientific necessity. This document will delve into the mechanistic underpinnings of the fragmentation of 2-Anilino-4-(2-aminoethyl)thiazole, supported by established principles of mass spectrometry and data from related chemical structures.
Predicted Mass Spectrometry Fragmentation Profile
The fragmentation of 2-Anilino-4-(2-aminoethyl)thiazole under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is anticipated to be a rich tapestry of competing and sequential bond cleavages. The presence of multiple heteroatoms (N and S) and aromatic systems dictates the primary sites of ionization and subsequent fragmentation cascades. The fragmentation behavior can be logically dissected by considering the contributions of its three key structural motifs: the aniline group, the thiazole ring, and the ethylamine side chain.
Key Fragmentation Pathways
The fragmentation of the protonated molecule ([M+H]⁺) of 2-Anilino-4-(2-aminoethyl)thiazole is expected to proceed through several key pathways, initiated by the localization of the positive charge, most likely on one of the nitrogen atoms.
-
α-Cleavage of the Ethylamine Side Chain: A predominant fragmentation pathway for aliphatic amines involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1][2] For the ethylamine side chain, this would result in the formation of a stable iminium ion.
-
Cleavage of the Thiazole Ring: Thiazole rings are known to undergo ring-opening followed by fragmentation.[3][4][5] This can lead to the loss of small neutral molecules such as hydrogen cyanide (HCN) or thioformaldehyde (CH₂S).
-
Fragmentation of the Anilino Moiety: The aniline portion of the molecule can undergo fragmentation characteristic of aromatic amines, including the loss of ammonia (NH₃) or cleavage of the bond connecting the aniline nitrogen to the thiazole ring.[6][7] The formation of a phenyl cation at m/z 77 is also a possibility.[8][9]
-
Combined Fragmentation: It is highly probable that fragmentation pathways involving the concerted or sequential cleavage of multiple moieties will be observed, leading to a complex and informative tandem mass spectrum.
Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for 2-Anilino-4-(2-aminoethyl)thiazole, assuming ionization in the positive mode ([M+H]⁺). The exact mass of the parent molecule is C₁₁H₁₄N₄S.
| m/z (monoisotopic) | Proposed Fragment Structure/Formula | Fragmentation Pathway |
| 235.0961 | [C₁₁H₁₅N₄S]⁺ | Protonated molecular ion |
| 205.0749 | [C₁₀H₁₁N₄S]⁺ | Loss of CH₂NH₂ from the ethylamine side chain (α-cleavage) |
| 191.0954 | [C₁₀H₁₃N₂S]⁺ | Loss of the aniline moiety (C₆H₅NH) |
| 175.0641 | [C₉H₉N₂S]⁺ | Cleavage of the ethylamine side chain and subsequent rearrangement |
| 162.0590 | [C₈H₈N₃S]⁺ | Fragmentation of the thiazole ring with loss of C₂H₄N |
| 134.0481 | [C₇H₆N₂S]⁺ | Cleavage of the bond between the thiazole ring and the ethylamine side chain |
| 93.0578 | [C₆H₇N]⁺ | Aniline cation |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
Visualizing the Fragmentation Pathways
To provide a clearer understanding of the predicted fragmentation cascades, the following diagrams were generated using the Graphviz (DOT language).
Caption: Predicted major fragmentation pathways of protonated 2-Anilino-4-(2-aminoethyl)thiazole.
Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized protocol for the analysis of 2-Anilino-4-(2-aminoethyl)thiazole using a tandem mass spectrometer.
I. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-Anilino-4-(2-aminoethyl)thiazole in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
-
Mobile Phase: A typical mobile phase for ESI in positive ion mode would be a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid to facilitate protonation.
II. Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Temperature: Maintain between 120°C and 150°C to ensure efficient desolvation without thermal degradation.
-
Capillary Voltage: Typically set between 3.5 and 4.5 kV.
-
Mass Analysis:
-
Mass Analyzer: A quadrupole time-of-flight (Q-TOF), Orbitrap, or triple quadrupole (QqQ) mass analyzer.
-
Full Scan (MS1): Acquire a full scan spectrum over a mass range of m/z 50-500 to identify the protonated molecular ion.
-
Tandem Mass Spectrometry (MS/MS):
-
Caption: Experimental workflow for MS/MS analysis.
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool for the structural elucidation of compounds like 2-Anilino-4-(2-aminoethyl)thiazole, a comprehensive characterization often involves the use of orthogonal analytical techniques.
| Technique | Strengths for this Analysis | Limitations for this Analysis |
| Mass Spectrometry (MS) | - High sensitivity (picomolar to femtomolar range).- Provides molecular weight and structural information through fragmentation.- Can be coupled with chromatography (LC-MS) for mixture analysis. | - Isomeric and isobaric compounds can be difficult to distinguish without high-resolution MS and MS/MS.- Fragmentation patterns can be complex and require expert interpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.- Non-destructive.- Gold standard for unambiguous structure determination. | - Lower sensitivity compared to MS (micromolar to millimolar range).- Requires larger amounts of pure sample.- Complex spectra for larger molecules can be challenging to interpret. |
| High-Performance Liquid Chromatography (HPLC) | - Excellent for separation and quantification of the compound in a mixture.- Can be used for purity assessment.- Can be coupled with various detectors (UV, MS). | - Does not provide direct structural information beyond retention time and UV absorbance.- Method development can be time-consuming. |
In an ideal analytical workflow, these techniques are used in a complementary fashion. HPLC would be employed for purification and quantification, NMR for the definitive determination of the molecular structure, and mass spectrometry for confirmation of the molecular weight and to provide fragmentation data that corroborates the NMR-derived structure.
Conclusion
The predicted mass spectrometry fragmentation of 2-Anilino-4-(2-aminoethyl)thiazole is characterized by a series of logical and predictable cleavage events originating from its distinct structural motifs. By understanding these fragmentation pathways, researchers can confidently identify this molecule and its analogs in complex matrices, monitor its fate in biological systems, and ensure its quality and purity during drug development. While mass spectrometry provides invaluable insights, its integration with other analytical techniques such as NMR and HPLC is crucial for a holistic and unambiguous structural characterization. This guide serves as a foundational resource for scientists and researchers, enabling them to leverage the full potential of mass spectrometry in their scientific endeavors.
References
-
Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. [Link]
-
Găină, L., Moldovan, Z., & Dehelean, A. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC TRIAZOLE DERIVATIVES. STUDIA UNIVERSITATIS BABEŞ-BOLYAI CHEMLA, LII, 3, 2007. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. E-Journal of Chemistry, 7(4), 1453-1460. [Link]
-
Fuss, M. C., et al. (2021). Electron Scattering Cross Sections from Thiazole for Impact Energies Ranging from 1 to 1000 eV. Molecules, 26(5), 1419. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. University of Colorado Boulder. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]
-
Setz, P. D., Schmitz, T. A., & Zenobi, R. (2006). Mass spectra of aniline with different ionization methods. ResearchGate. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Unknown. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]
-
Wooding, K. M. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Wollongong Thesis Collection. [Link]
-
Afsar, M., et al. (2016). MRMS 76 - EID Fragmentation for Structural Elucudation. Bruker. [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Lan, R., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9, 6423. [Link]
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Comparative Guide: HPLC Method Development for 2-Anilino-4-(2-aminoethyl)thiazole
Executive Summary: The "Janus" Molecule Challenge
2-Anilino-4-(2-aminoethyl)thiazole (CAS: 124458-17-9) presents a classic chromatographic paradox often found in kinase inhibitor scaffolds and H2-receptor agonists. Structurally, it possesses two distinct faces:
-
Hydrophobic Domain: The N-phenyl (anilino) group provides significant aromatic character and hydrophobicity.
-
Basic/Polar Domain: The 2-aminoethyl tail contains a primary aliphatic amine (
), which is highly polar and prone to severe silanol interactions at traditional acidic pH.
The Verdict: While standard acidic C18 methods are sufficient for rough reaction monitoring, they fail in high-purity release testing due to peak tailing and poor resolution of polar impurities. High-pH Reverse Phase chromatography (pH 10.0) is the superior methodology for this compound, offering sharper peaks and better retention by neutralizing the aliphatic amine.
Comparative Method Analysis
The following table contrasts three distinct separation strategies. The "Performance Score" is based on peak symmetry, resolution of critical pairs, and robustness.
| Feature | Method A: Standard Acidic (Baseline) | Method B: High pH C18 (Recommended) | Method C: Phenyl-Hexyl (Specialized) |
| Stationary Phase | Traditional C18 (e.g., Zorbax SB-C18) | Hybrid C18 (e.g., XBridge BEH C18) | Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl) |
| Mobile Phase pH | pH 2.0 - 3.0 (Formic Acid/TFA) | pH 10.0 (Ammonium Bicarbonate) | pH 3.0 (Formic Acid) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Neutralization | |
| Peak Shape ( | Poor ( | Excellent ( | Good ( |
| Selectivity | Low. Polar impurities co-elute in the void. | High. Basic impurities are retained.[1][2] | Unique. Separates aromatic isomers best. |
| MS Compatibility | Excellent (High sensitivity). | Good (Requires negative mode or polarity switching). | Excellent. |
| Performance Score | 6/10 (Routine Check) | 9.5/10 (Purity Release) | 8/10 (Impurity ID) |
Expert Insight: Why High pH Wins
At pH 3.0, the terminal amine is fully protonated (
Recommended Experimental Protocol (High pH Method)
Objective: Quantify purity with >99.5% accuracy and resolve synthesis byproducts.
A. Reagents & Preparation[3][4][5][6]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile (Do not use pure acid; it may precipitate the free base at high concentrations).
B. Instrument Parameters
-
Column: Waters XBridge BEH C18,
, (or equivalent hybrid particle capable of pH 12). -
Flow Rate:
. -
Temperature:
(improves mass transfer for the aromatic system). -
Detection: PDA (200–400 nm). Extract chromatograms at 254 nm (Thiazole core) and 280 nm (Aniline conjugation).
-
Injection Volume:
.
C. Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Stop |
Impurity Profiling & Troubleshooting
When synthesizing 2-Anilino-4-(2-aminoethyl)thiazole (typically via Hantzsch thiazole synthesis using thiourea and
Critical Impurities[7]
-
The "Dimer" (RRT ~1.2): Oxidative coupling of the primary amine or aniline nitrogen.
-
Des-ethyl Analog (RRT ~0.8): Resulting from impurities in the starting haloketone.
-
Thiourea Derivatives (RRT < 0.5): Unreacted starting material. Highly polar; elutes near void volume.
Workflow Visualization
The following diagram illustrates the decision logic for method selection and impurity tracking.
Caption: Decision matrix for selecting the optimal HPLC method based on analytical goals (MS sensitivity vs. Chromatographic Resolution).
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly, every sequence must pass these criteria:
-
Tailing Factor (
): Must be for the main peak.-
Failure Mode: If
, the column pH may have drifted, or the stationary phase is degrading (stripping of end-capping).
-
-
Resolution (
): between the main peak and the nearest impurity. -
Precision: %RSD of retention time
over 5 injections.-
Note: Basic amines are sensitive to temperature fluctuations; ensure column oven is stable.
-
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes. Link
-
PubChem. (2025).[3] Compound Summary: 2-Aminothiazole Derivatives.[4][5][6][7][8][3][9][10][11][12] National Library of Medicine. Link
-
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Link
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- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Anilino-4-(2-aminoethyl)thiazole|Research Chemical [benchchem.com]
- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
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- 8. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 9. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
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- 11. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
Comparative Guide: Amthamine vs. 2-Anilino-4-(2-aminoethyl)thiazole
This guide provides an in-depth technical comparison between Amthamine (a highly selective Histamine H2 receptor agonist) and 2-Anilino-4-(2-aminoethyl)thiazole (a structural analog often utilized as a hydrophobic probe or scaffold in medicinal chemistry).
Binding Profiles, Structural Pharmacology, and Experimental Applications
Part 1: Executive Analysis & Core Distinction
Amthamine and 2-Anilino-4-(2-aminoethyl)thiazole represent two divergent paths in thiazole-based medicinal chemistry. While they share a core heterocyclic scaffold, their functional substitutions dictate opposing pharmacological roles.
-
Amthamine is the "Gold Standard" H2-selective agonist. It is engineered to mimic the histamine imidazole ring while preventing tautomeric shifts, locking the molecule in a bioactive conformation that activates the Gs-protein coupled pathway.
-
2-Anilino-4-(2-aminoethyl)thiazole acts as a "Hydrophobic Probe." The introduction of the bulky anilino (phenylamino) group at the 2-position drastically alters the binding mode. In the context of H2 receptors, such substitutions typically abolish agonism, shifting the profile toward partial agonism or antagonism, or are used as scaffolds for kinase inhibition (e.g., Dasatinib precursors).
Structural & Pharmacological Comparison Matrix
| Feature | Amthamine | 2-Anilino-4-(2-aminoethyl)thiazole |
| IUPAC Name | 2-amino-5-(2-aminoethyl)-4-methylthiazole | 4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine |
| Core Scaffold | Thiazole (5-substituted chain) | Thiazole (4-substituted chain) |
| Key Substituent | 2-Amino (Polar): Mimics histamine amidine. | 2-Anilino (Hydrophobic): Steric bulk. |
| Primary Target | Histamine H2 Receptor (Agonist) | Versatile Scaffold (Kinase/GPCR Probe) |
| Binding Affinity ( | High ( | Variable (Context dependent; typically lower H2 efficacy) |
| Functional Output | Full Agonist ( | Partial Agonist / Antagonist / Null |
| Selectivity | High H2 > H1/H3 | Low (Privileged scaffold for multiple targets) |
| Mechanism | Orthosteric Activation (Gs-coupling) | Hydrophobic Pocket Engagement / Steric Blockade |
Part 2: Mechanistic Binding Analysis
Amthamine: The Agonist Lock
Amthamine achieves high potency by stabilizing the active state of the H2 receptor.
-
The 4-Methyl Group: This substituent forces the ethylamine side chain into a specific conformation that aligns perfectly with the receptor's Aspartate residues (likely Asp98 and Asp186 in transmembrane domains).
-
The 2-Amino Group: This group functions as a proton donor/acceptor, mimicking the
and nitrogens of histamine. It is essential for the "proton transfer" mechanism proposed for H2 activation.
The Anilino Analog: The Hydrophobic Wedge
The 2-Anilino derivative introduces a phenyl ring attached to the 2-amino nitrogen.
-
Steric Clash: The H2 receptor's orthosteric site is optimized for small, polar groups. The bulky phenyl ring likely prevents the "closure" of the receptor required for Gs-protein activation.
-
Hydrophobic Interaction: This molecule is often used to probe accessory hydrophobic pockets. In many GPCRs, N-phenylation of an agonist pharmacophore converts it into an antagonist by occupying space required for helix movement.
Visualization: Signaling Pathway & Structural Logic
Caption: Comparative signaling logic. Amthamine engages the orthosteric site to drive conformational change (Green path), while the Anilino derivative binds but sterically hinders activation (Red path).
Part 3: Experimental Protocols
To objectively compare these compounds, you must assess both Binding Affinity (Competition Binding) and Functional Efficacy (cAMP accumulation).
Protocol A: Competition Binding Assay (Membrane Prep)
Validates affinity (
Materials:
-
HEK293T cells stably expressing human H2 receptor.
-
Radioligand:
-Tiotidine (Antagonist) or -Amthamine (Agonist). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g. Resuspend pellet to 50 µg protein/well.
-
Incubation:
-
Total Binding: Membrane + Radioligand (2 nM).
-
Non-Specific Binding: Add 10 µM Famotidine.
-
Experimental: Add increasing concentrations (
to M) of Amthamine or 2-Anilino-4-(2-aminoethyl)thiazole .
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: cAMP Functional Assay (Live Cell)
Validates efficacy (
Rationale: Amthamine should produce a sigmoidal dose-response curve reaching 100% of the Histamine control. The Anilino derivative will likely show a flat line (antagonist) or a shallow curve with low
Workflow:
-
Seeding: Plate H2-expressing cells (2,000 cells/well) in 384-well plates.
-
Stimulation:
-
Prepare 10-point serial dilutions of both compounds in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX to inhibit phosphodiesterase).
-
Treat cells for 30 minutes at 37°C.
-
-
Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).
-
Add Eu-cryptate labeled cAMP antibody and d2-labeled cAMP analog.
-
-
Readout: Measure fluorescence ratio (665/620 nm).
-
Data Normalization: Normalize to 10 µM Histamine (100%) and vehicle (0%).
Part 4: Interpretation of Results
When analyzing the data generated from the protocols above, use the following reference baselines:
-
Amthamine (The Control):
-
Binding: Should displace
-Tiotidine with a in the nanomolar range (~100-200 nM). -
Function: Must act as a Full Agonist . If
of Histamine, check cell line expression levels. -
Selectivity Check: Should show no activity in H1 or H3 assays.
-
-
2-Anilino-4-(2-aminoethyl)thiazole (The Variable):
-
Binding: Expect a lower affinity (higher
) than Amthamine due to the bulk of the phenyl ring. -
Function:
-
Scenario A (Antagonist): No cAMP production alone. Shifts the Amthamine dose-response curve to the right if co-administered.
-
Scenario B (Partial Agonist): Low cAMP production (
) even at high concentrations.
-
-
SAR Insight: If this compound shows high affinity but low efficacy, it confirms that the 2-amino region is critical for receptor activation (efficacy) but the hydrophobic pocket can tolerate bulk for binding (affinity).
-
References
-
Eriksen, J. C., et al. (1992). "Histamine H2-receptor agonists.[1] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry, 35(17), 3239–3246.
-
Source:
-
-
Coruzzi, G., et al. (1993). "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion." Naunyn-Schmiedeberg's Archives of Pharmacology, 348(1), 77–81.
-
Source:
-
-
BindingDB. "Amthamine Binding Profile (BDBM22881)."
-
Source:
-
-
BenchChem. "2-Anilino-4-(2-aminoethyl)
-
Source:
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
